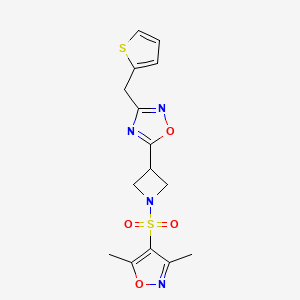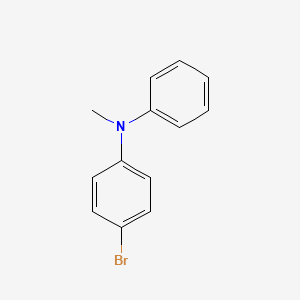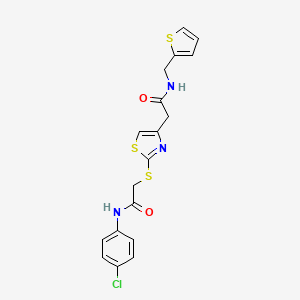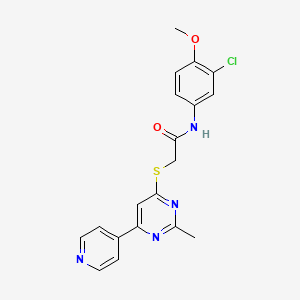
2-Azido-3-bromopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-3-bromopyridine is a heterocyclic organic compound that features both azido and bromo functional groups attached to a pyridine ring
Mechanism of Action
Target of Action
2-Azido-3-bromopyridine is a halogen-substituted pyridine derivative . Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors, due to their aromatic nature and ability to participate in pi-stacking interactions . .
Mode of Action
For instance, azido groups can act as bridging ligands in transition metal complexes, forming end-on (EO) or end-to-end (EE) bridges . Bromopyridines can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling .
Biochemical Pathways
For instance, they can participate in the formation of C−N bonds in cross-coupling reactions .
Pharmacokinetics
It’s known that the pharmacokinetics of similar azido compounds, such as 3’-azido-3’-deoxythymidine (azt), have been characterized in animal models . AZT is a prodrug that must be phosphorylated to its active form, and its concentrations in serum and brain homogenates have been quantified following intravenous doses .
Result of Action
It’s known that azido and bromo groups can participate in various chemical reactions, potentially leading to the formation of new compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the temperature can affect the regioselectivity and product homogeneity of bromination reactions . Additionally, the presence of transition metals can facilitate cross-coupling reactions .
Biochemical Analysis
Biochemical Properties
2-Azido-3-bromopyridine has been found to interact with various enzymes and proteins . For instance, it has been shown to have an affinity for the aryl hydrocarbon receptor (AhR), a ligand-induced transcription factor . The interaction between this compound and AhR can lead to changes in the biochemical properties of the receptor, such as ligand affinity or transactivation potential .
Cellular Effects
The effects of this compound on cells are diverse and complex. It has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, the interaction of this compound with AhR can lead to changes in gene expression, potentially influencing cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the case of AhR, this compound binds to the receptor, leading to changes in its biochemical properties and influencing its function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, raising the bromination temperature to 300°C can affect the regioselectivity and product homogeneity of the compound . This can lead to changes in its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It can interact with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels . Detailed studies on the specific metabolic pathways involving this compound are currently limited.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that can involve various transporters or binding proteins . Specific studies detailing the transport and distribution of this compound are currently limited.
Subcellular Localization
The subcellular localization of this compound can affect its activity or function . It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles . Specific studies detailing the subcellular localization of this compound are currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-3-bromopyridine typically involves the bromination of 2-aminopyridine followed by azidation. One common method includes the following steps:
Bromination: 2-aminopyridine is dissolved in an organic solvent and cooled to 0°C. Liquid bromine is added dropwise, and the mixture is stirred at 10-20°C.
Azidation: The brominated product is then treated with sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-3-bromopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other leaving groups.
Cross-Coupling Reactions: The bromo group can undergo cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cross-Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate.
Major Products:
Nucleophilic Substitution: Formation of azido-substituted products.
Reduction: Formation of amine derivatives.
Cross-Coupling: Formation of biaryl or heteroaryl compounds.
Scientific Research Applications
2-Azido-3-bromopyridine has several applications in scientific research:
Comparison with Similar Compounds
2-Bromopyridine: Lacks the azido group, making it less versatile in nucleophilic substitution reactions.
3-Azidopyridine: Lacks the bromo group, limiting its use in cross-coupling reactions.
2-Azido-3-chloropyridine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and selectivity in certain reactions.
Uniqueness: 2-Azido-3-bromopyridine is unique due to the presence of both azido and bromo functional groups, allowing it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Properties
IUPAC Name |
2-azido-3-bromopyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN4/c6-4-2-1-3-8-5(4)9-10-7/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHYSNRLIFGOMDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N=[N+]=[N-])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1536547-72-4 |
Source


|
| Record name | 2-azido-3-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-{[(4-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxyethan-1-one](/img/structure/B2400229.png)
![2-Chloro-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylic acid](/img/structure/B2400230.png)

![N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide](/img/structure/B2400233.png)


![5-amino-6-nitroso-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2400239.png)
![(2S)-1-[(2S)-1-[(2S,3S)-2-amino-3-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B2400240.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-6-(difluoromethyl)pyrimidine-4-carboxamide;hydrochloride](/img/structure/B2400244.png)

![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)acetamide](/img/structure/B2400246.png)
